Cas no 1526490-05-0 (1-(butan-2-yl)cyclobutan-1-amine)

1-(Butan-2-yl)cyclobutan-1-amine is a cyclobutane-based amine derivative featuring a branched butyl substituent at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its constrained cyclobutane ring, which imparts steric and electronic effects that can influence reactivity and binding interactions. The secondary amine functionality offers potential for further derivatization, making it a versatile intermediate in the development of bioactive molecules. Its structural rigidity may also contribute to enhanced metabolic stability in drug design applications. The compound is typically handled under inert conditions to preserve its reactivity and purity.
1-(butan-2-yl)cyclobutan-1-amine structure
1526490-05-0 structure
Product name:1-(butan-2-yl)cyclobutan-1-amine
CAS No:1526490-05-0
MF:C8H17N
MW:127.22728228569
CID:6032183
PubChem ID:80095085

1-(butan-2-yl)cyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(butan-2-yl)cyclobutan-1-amine
    • AKOS018656114
    • EN300-1243491
    • 1526490-05-0
    • Inchi: 1S/C8H17N/c1-3-7(2)8(9)5-4-6-8/h7H,3-6,9H2,1-2H3
    • InChI Key: ITIRIHBKEYSPTO-UHFFFAOYSA-N
    • SMILES: NC1(C(C)CC)CCC1

Computed Properties

  • Exact Mass: 127.136099547g/mol
  • Monoisotopic Mass: 127.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 94.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 26Ų

1-(butan-2-yl)cyclobutan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1243491-1.0g
1-(butan-2-yl)cyclobutan-1-amine
1526490-05-0
1g
$986.0 2023-06-08
Enamine
EN300-1243491-0.5g
1-(butan-2-yl)cyclobutan-1-amine
1526490-05-0
0.5g
$946.0 2023-06-08
Enamine
EN300-1243491-0.1g
1-(butan-2-yl)cyclobutan-1-amine
1526490-05-0
0.1g
$867.0 2023-06-08
Enamine
EN300-1243491-5.0g
1-(butan-2-yl)cyclobutan-1-amine
1526490-05-0
5g
$2858.0 2023-06-08
Enamine
EN300-1243491-5000mg
1-(butan-2-yl)cyclobutan-1-amine
1526490-05-0
5000mg
$2235.0 2023-10-02
Enamine
EN300-1243491-50mg
1-(butan-2-yl)cyclobutan-1-amine
1526490-05-0
50mg
$647.0 2023-10-02
Enamine
EN300-1243491-0.25g
1-(butan-2-yl)cyclobutan-1-amine
1526490-05-0
0.25g
$906.0 2023-06-08
Enamine
EN300-1243491-500mg
1-(butan-2-yl)cyclobutan-1-amine
1526490-05-0
500mg
$739.0 2023-10-02
Enamine
EN300-1243491-250mg
1-(butan-2-yl)cyclobutan-1-amine
1526490-05-0
250mg
$708.0 2023-10-02
Enamine
EN300-1243491-2500mg
1-(butan-2-yl)cyclobutan-1-amine
1526490-05-0
2500mg
$1509.0 2023-10-02

1-(butan-2-yl)cyclobutan-1-amine Related Literature

Additional information on 1-(butan-2-yl)cyclobutan-1-amine

Introduction to 1-(butan-2-yl)cyclobutan-1-amine (CAS No. 1526490-05-0)

1-(butan-2-yl)cyclobutan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1526490-05-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic amine derivative features a cyclobutane ring substituted with a butyl group at the 1-position and an amine functional group at the 1-position, making it a structurally unique molecule with potential applications in drug discovery and synthesis.

The molecular structure of 1-(butan-2-yl)cyclobutan-1-amine (CAS No. 1526490-05-0) consists of a rigid cyclobutane core, which is known for its stability and ability to influence the conformational flexibility of attached substituents. The presence of the butyl group at the 2-position introduces a degree of steric hindrance, which can be exploited in designing molecules with specific binding properties. Additionally, the amine group at the 1-position provides a nucleophilic site for further chemical modifications, enabling the synthesis of more complex derivatives.

In recent years, there has been growing interest in exploring the pharmacological potential of 1-(butan-2-yl)cyclobutan-1-amine (CAS No. 1526490-05-0). Its unique structural features have made it a valuable scaffold for developing novel therapeutic agents. For instance, studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for treating inflammatory diseases and neurological disorders.

One of the most compelling aspects of 1-(butan-2-yl)cyclobutan-1-amine (CAS No. 1526490-05-0) is its potential as a building block for more complex molecules. Researchers have leveraged its structural motif to create derivatives with enhanced pharmacological properties. For example, modifications to the butyl group or the amine moiety can alter the compound's solubility, bioavailability, and target specificity. These modifications are crucial in optimizing drug candidates for clinical trials.

The synthesis of 1-(butan-2-yl)cyclobutan-1-amine (CAS No. 1526490-05-0) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and ring-closing metathesis, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's synthetic utility but also demonstrate the advancements in modern organic chemistry.

Recent research has also explored the computational modeling of 1-(butan-2-yl)cyclobutan-1-amine (CAS No. 1526490-05-0) to predict its interactions with biological targets. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound might bind to proteins and enzymes, offering a rational basis for designing more effective derivatives. Such computational approaches are increasingly integral to drug discovery pipelines, enabling researchers to screen large libraries of compounds efficiently.

The pharmacokinetic properties of 1-(butan-2-y lcyclobutan -1 -amine (CAS No. 1526490 -05 -0) are another area of active investigation. Studies have examined its metabolic stability, distribution patterns, and excretion pathways in vivo. Understanding these properties is essential for predicting how the compound will behave in a clinical setting and for identifying potential side effects or drug-drug interactions.

In conclusion,(butan -2 - yl ) cyclobutan -1 - amine ( CAS No . 1526490 -05 -0 ) represents a fascinating molecule with significant potential in pharmaceutical research . Its unique structural features , synthetic accessibility , and promising pharmacological properties make it an attractive candidate for further exploration . As research continues to uncover new applications for this compound , it is likely to play an increasingly important role in the development of next-generation therapeutics .

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